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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693 Get Quote

Welcome to the technical support center for CBR-5884, a selective inhibitor of

phosphoglycerate dehydrogenase (PHGDH). This guide provides troubleshooting advice and

frequently asked questions (FAQs) to assist researchers, scientists, and drug development

professionals in optimizing the use of CBR-5884 for in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CBR-5884?

A1: CBR-5884 is a selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase

(PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5] By

inhibiting PHGDH, CBR-5884 disrupts the production of serine, an amino acid crucial for

cancer cell proliferation, nucleotide synthesis, and redox balance. This selective inhibition leads

to toxicity in cancer cells that have high serine biosynthetic activity.

Q2: What is a recommended starting dosage for in vivo studies with CBR-5884?

A2: Based on published preclinical studies in an epithelial ovarian cancer mouse xenograft

model, a dosage of 70 mg/kg administered daily via intragastric gavage has shown efficacy in

delaying tumor growth. However, the optimal dosage may vary depending on the cancer

model, animal strain, and study objectives. It is recommended to perform a dose-response

study to determine the most effective and well-tolerated dose for your specific experimental

setup.
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Q3: How should I formulate CBR-5884 for in vivo administration?

A3: CBR-5884 has been formulated for oral gavage in corn oil. However, precipitation of the

compound in this vehicle has been noted. An alternative formulation that may improve solubility

involves a mixture of DMSO, PEG300, Tween80, and water. A suggested protocol for preparing

a 1 mg/mL solution is to start with a concentrated stock in fresh DMSO (e.g., 22 mg/mL), and

then dilute it with PEG300, Tween80, and finally ddH2O. For instance, to prepare 1 mL of

working solution, 50 μL of a 22 mg/mL DMSO stock can be mixed with 400 μL of PEG300,

followed by the addition of 50 μL of Tween80 and 500 μL of ddH2O. It is recommended to

prepare the final formulation fresh on the day of use.

Q4: What is the known in vivo safety and toxicology profile of CBR-5884?

A4: In a study using a 70 mg/kg daily dose in mice, histological analysis of major organs (liver,

spleen, kidneys) revealed no evident pathological changes, suggesting a favorable safety

profile at this dose. Additionally, no significant weight loss was observed in the treated mice.

However, comprehensive toxicology studies are not widely published. One report indicated that

CBR-5884 is unstable in mouse plasma, which could impact its systemic exposure and

efficacy. It is advisable to conduct preliminary toxicology and pharmacokinetic studies in your

model system.

Q5: How can I assess the in vivo efficacy of CBR-5884?

A5: Efficacy can be assessed by monitoring tumor growth inhibition over the course of the

treatment. Tumor volume can be measured periodically using calipers. At the end of the study,

tumors can be excised and weighed. Further analysis can include immunohistochemistry for

proliferation markers like Ki67 and analysis of downstream signaling pathways.
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Issue Potential Cause Recommended Solution

Precipitation of CBR-5884 in

formulation

Poor solubility of CBR-5884 in

the chosen vehicle (e.g., corn

oil).

Consider using an alternative

formulation with improved

solubility, such as a mixture of

DMSO, PEG300, Tween80,

and water. Prepare the

formulation fresh daily and

ensure complete dissolution

before administration.

Sonication may aid in

dissolution.

Lack of tumor growth inhibition

Suboptimal dosage. Poor

bioavailability due to

formulation or plasma

instability. The tumor model

may not be dependent on de

novo serine synthesis.

Perform a dose-escalation

study to find the optimal dose.

Analyze the pharmacokinetic

profile of CBR-5884 in your

model. Confirm the expression

of PHGDH in your tumor

model, as CBR-5884 is most

effective in cancers with high

serine biosynthetic activity.

Adverse effects in treated

animals (e.g., weight loss,

lethargy)

The administered dose may be

too high for the specific animal

model or strain.

Reduce the dosage or the

frequency of administration.

Monitor the animals closely for

any signs of toxicity. Conduct a

pilot study to determine the

maximum tolerated dose

(MTD).

Difficulty in assessing target

engagement in vivo

Lack of a direct and simple

assay for PHGDH activity in

tissues.

Assess downstream

biomarkers of PHGDH

inhibition. This can include

measuring serine levels in

tumor tissue using mass

spectrometry or a commercial

serine assay kit. You can also

perform western blotting on
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tumor lysates to analyze the

expression of proteins in

pathways affected by CBR-

5884, such as the ROS/Wnt/β-

catenin or ITGB4/ERK/EMT

axes.

Quantitative Data Summary
Table 1: In Vitro Activity of CBR-5884

Parameter Value
Cell Lines/Assay
Conditions

Reference

IC50 (PHGDH) 33 µM Cell-free assay

Inhibition of Serine

Synthesis
~30% In cancer cells

Effective

Concentration
15-60 µM

Inhibition of

proliferation in various

cancer cell lines (e.g.,

breast, ovarian)

Table 2: In Vivo Dosing and Formulation of CBR-5884
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Parameter Details Animal Model Reference

Dosage 70 mg/kg

Epithelial Ovarian

Cancer Xenograft

(BALB/c nude mice)

Administration Route Intragastric gavage Mouse

Vehicle Corn oil Mouse

Alternative Vehicle
DMSO, PEG300,

Tween80, ddH2O

Recommended for

improved solubility

Treatment Schedule
Daily for 12

consecutive days

Epithelial Ovarian

Cancer Xenograft

Experimental Protocols
Protocol 1: Preparation of CBR-5884 Formulation for Oral Gavage (Alternative Method)

Prepare a stock solution of CBR-5884 in fresh, anhydrous DMSO (e.g., 22 mg/mL).

For a final concentration of 1.1 mg/mL, take 50 µL of the DMSO stock solution.

Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.

Add 50 µL of Tween80 to the mixture and mix until clear.

Add 500 µL of sterile ddH2O to bring the total volume to 1 mL.

Mix the final solution thoroughly.

Prepare this formulation fresh before each administration and use it immediately.

Protocol 2: Western Blotting for Downstream Pathway Analysis in Xenograft Tumors

Excise the tumor tissue from the euthanized mouse and immediately snap-freeze it in liquid

nitrogen. Store at -80°C until use.
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Weigh the frozen tumor tissue and homogenize it in ice-cold lysis buffer (e.g., RIPA buffer)

containing protease and phosphatase inhibitors. The volume of lysis buffer should be

proportional to the tissue weight.

Sonication or mechanical disruption (e.g., with a dounce homogenizer) can be used to

ensure complete cell lysis.

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.

Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration using a BCA or Bradford assay.

Denature the protein lysates by boiling in Laemmli buffer.

Load equal amounts of protein per lane on an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against proteins in the ROS/Wnt/β-catenin

pathway (e.g., β-catenin, c-myc, cyclin D1) or the ITGB4/ERK pathway (e.g., p-ERK, ERK,

ITGB4), along with a loading control (e.g., β-actin or GAPDH).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Visualizations
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Caption: Mechanism of action of CBR-5884 in the serine biosynthesis pathway.
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In Vivo Efficacy Study Workflow
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Caption: General workflow for an in vivo efficacy study with CBR-5884.
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Caption: Downstream signaling pathways affected by CBR-5884.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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